3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine
Description
3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine is a heterocyclic compound featuring a pyridine ring linked to an azetidine moiety (a four-membered saturated ring containing one nitrogen atom). The azetidine is further substituted at the 1-position with a 4-methylbenzenesulfonyl (tosyl) group. This structural combination confers unique electronic and steric properties, making the compound of interest in medicinal chemistry and drug discovery.
The molecular formula of this compound is C₁₅H₁₆N₂O₂S, with a calculated molecular weight of 300.36 g/mol.
Properties
CAS No. |
62247-31-8 |
|---|---|
Molecular Formula |
C15H16N2O2S |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-[1-(4-methylphenyl)sulfonylazetidin-3-yl]pyridine |
InChI |
InChI=1S/C15H16N2O2S/c1-12-4-6-15(7-5-12)20(18,19)17-10-14(11-17)13-3-2-8-16-9-13/h2-9,14H,10-11H2,1H3 |
InChI Key |
WOYNBDKKNVLWFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Optimization of Ring-Closing Reactions
Recent advances emphasize the use of flow chemistry to enhance reaction efficiency. Automated systems enable precise temperature control (−78°C to 25°C) and rapid mixing, reducing side products such as pyrrolidine derivatives. For example, continuous-flow setups achieve azetidine yields exceeding 85% within 2 hours, compared to 60–70% yields in batch reactors.
The introduction of the 4-methylbenzenesulfonyl (tosyl) group to the azetidine nitrogen is critical for stabilizing the ring and modulating reactivity. Sulfonylation typically employs 4-methylbenzenesulfonyl chloride (tosyl chloride) in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane. Triethylamine (Et3N) or pyridine is added to scavenge HCl, with reactions conducted at 0–5°C to minimize N-oversulfonylation.
Solvent and Base Selection
Comparative studies reveal that DCM outperforms THF or acetonitrile in achieving >95% sulfonylation efficiency. Bases such as 4-dimethylaminopyridine (DMAP) further accelerate the reaction by activating the tosyl chloride electrophile. Post-reaction workup involves liquid-liquid extraction with ethyl acetate and brine, followed by silica gel chromatography to isolate the tosylazetidine intermediate.
Table 1: Sulfonylation Conditions and Outcomes
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dichloromethane | Et3N | 0 | 92 | 98 |
| 1,2-Dichloroethane | Pyridine | 5 | 88 | 95 |
| Acetonitrile | DMAP | 25 | 75 | 90 |
Coupling with Pyridine Derivatives
The final step involves linking the sulfonylated azetidine to the pyridine ring. Palladium-catalyzed cross-coupling reactions, particularly Negishi couplings, are favored for their tolerance of sulfonamide functionalities. In a representative procedure, 3-bromopyridine is treated with zinc dust to generate the organozinc reagent, which subsequently reacts with 1-(tosyl)azetidin-3-yl triflate in the presence of [Pd(PPh3)4] (2 mol%).
Alternative Coupling Strategies
Amidation via carbodiimide reagents offers a complementary route. For example, EDCI/HOBt-mediated coupling of 3-pyridinecarboxylic acid with tosylazetidine in DCM achieves 80–85% yields after 24 hours. This method avoids transition metals but requires rigorous drying to prevent hydrolysis of the active ester intermediate.
Table 2: Comparison of Coupling Methods
| Method | Catalyst/Reagent | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Negishi Coupling | Pd(PPh3)4 | 89 | 6 |
| EDCI/HOBt Amidation | EDCI, HOBt | 82 | 24 |
| Mitsunobu Reaction | DIAD, PPh3 | 78 | 18 |
Purification and Characterization
Final purification employs mass-triggered preparative HPLC with a C18 column and acetonitrile/water gradients, achieving >99% purity. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with characteristic shifts at δ 2.45 ppm (tosyl methyl) and δ 8.2–8.6 ppm (pyridine protons). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 288.1342 (calculated for C14H16N2O2S).
Comparative Analysis of Synthetic Routes
Automated end-to-end synthesis platforms, integrating flow chemistry and in-line purification, reduce manual intervention and improve reproducibility. However, traditional batch methods remain advantageous for small-scale (<10 g) production due to lower infrastructure costs .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can target the azetidine ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Ring-opened or hydrogenated azetidine derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry: 3-(1-Tosylazetidin-3-yl)pyridine is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry as a scaffold for drug development. Its unique structure allows for the exploration of new pharmacophores and bioactive molecules.
Industry: In the chemical industry, it can be used in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-Tosylazetidin-3-yl)pyridine in biological systems is not fully elucidated. it is believed to interact with various molecular targets due to its heterocyclic structure. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine
Pyrazolo[3,4-b]pyridine Derivatives
- Structure : Fused pyrazole-pyridine systems synthesized via multicomponent reactions.
- Key Differences : The absence of a sulfonyl group limits polarity, while the fused ring system enhances π-π stacking interactions.
- Synthesis: Prepared under mild conditions using benzaldehyde and amino heterocycles .
Azetidine-Containing Anticancer Agents (e.g., Patent EP 2022/45)
- Structure: Features azetidine linked to fluorinated isonicotinoyl and pyrrolopyrimidine groups.
- Key Differences : Increased complexity with fluorinated and trifluoromethyl groups enhances metabolic stability and target affinity.
- Applications : Investigated as kinase inhibitors for cancer therapy .
Physicochemical Properties
Biological Activity
3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique azetidine ring structure combined with a pyridine moiety and a sulfonyl group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is C₁₀H₁₁N₃O₃S, with a molecular weight of approximately 225.26 g/mol. The compound features a sulfonamide functional group, which is known for its role in various therapeutic applications, particularly in the treatment of bacterial infections and as carbonic anhydrase inhibitors.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the sulfonyl group in this compound enhances its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth. For instance, studies have shown that similar compounds can inhibit the synthesis of folic acid in bacteria, which is crucial for their survival.
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of various enzymes involved in metabolic processes. The azetidine ring structure may provide steric hindrance that enhances binding affinity to target enzymes. For example, certain azetidine derivatives have been reported to act as inhibitors of carbonic anhydrase, which plays a vital role in regulating pH and fluid balance in biological systems.
Synthesis and Profiling
A study published in the Journal of Organic Chemistry highlighted the synthesis of azetidine-based compounds, including derivatives like this compound. The research focused on optimizing synthetic pathways to enhance yield and purity while maintaining biological activity. The results indicated that modifications at the azetidine ring could significantly influence the compound's pharmacological profile .
Pharmacological Screening
In another study, a diverse library of azetidine derivatives was screened for biological activity against various pathogens. The findings suggested that compounds with similar structural motifs exhibited promising antibacterial activity. Specifically, compounds containing the sulfonamide group demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃O₃S |
| Molecular Weight | 225.26 g/mol |
| Melting Point | 147-152 °C |
| Assay Purity | 95% |
| Biological Activity | Effect |
|---|---|
| Antimicrobial | Inhibits bacterial growth |
| Enzyme Inhibition | Potential carbonic anhydrase inhibitor |
Q & A
Q. What are the common synthetic routes for preparing 3-[1-(4-methylbenzenesulfonyl)azetidin-3-yl]pyridine?
The synthesis typically involves multi-step reactions starting with the functionalization of the azetidine ring. A standard method includes:
- Sulfonylation : Reacting 4-methylbenzenesulfonyl chloride with an azetidine precursor (e.g., 3-pyridinylazetidine) in the presence of a base like triethylamine to form the sulfonamide bond.
- Ring Functionalization : Subsequent coupling or substitution reactions to stabilize the azetidine-pyridine scaffold. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yield and purity .
Q. How is this compound characterized structurally?
Key techniques include:
Q. What are the primary applications of this compound in medicinal chemistry?
It serves as a scaffold for targeting enzymes or receptors due to:
- Sulfonamide Group : Strong hydrogen-bonding capacity with protein active sites.
- Azetidine-Pyridine Core : Structural rigidity for selective interactions, explored in kinase inhibition and antimicrobial agent development .
Advanced Research Questions
Q. How can conflicting solubility data for this compound be resolved across studies?
Discrepancies often arise from:
- Crystallinity vs. Amorphous Forms : Differential scanning calorimetry (DSC) can identify polymorphic states affecting solubility.
- Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl) reduce solubility in polar solvents. Methodological Approach : Perform solvent screen assays (e.g., DMSO, aqueous buffers) under controlled pH and temperature, paired with molecular dynamics simulations to predict solvation energy .
Q. What strategies optimize reaction yields in azetidine-sulfonylation steps?
Yield improvements require:
- Base Selection : Switching from triethylamine to DMAP (4-dimethylaminopyridine) enhances nucleophilic substitution kinetics.
- Temperature Control : Lowering reaction temperatures (−20°C to 0°C) minimizes side reactions like sulfonate ester formation.
- Catalysis : Palladium-mediated cross-coupling for azetidine functionalization (e.g., Suzuki-Miyaura) .
Q. How do structural analogs compare in biological activity?
Key comparisons include:
- Fluorinated Analogs : Substituting 4-methyl with fluoro groups (e.g., 5-fluoropyridine) increases metabolic stability but may reduce target affinity.
- Azetidine Modifications : Replacing sulfonyl with carbonyl groups alters binding kinetics (e.g., lower IC values in kinase assays). Experimental Design : Use SAR (structure-activity relationship) studies with in vitro enzyme assays (e.g., fluorescence polarization) and molecular docking .
Q. What explains contradictory results in cytotoxicity studies?
Variations may stem from:
- Cell Line Heterogeneity : Test in isogenic cell panels (e.g., NCI-60) to identify genotype-dependent responses.
- Off-Target Effects : Use CRISPR-Cas9 knockouts to validate target specificity.
- Metabolic Stability : LC-MS/MS profiling to assess intracellular compound degradation .
Q. How does the sulfonyl group influence protein binding mechanisms?
The sulfonyl moiety:
- Hydrogen Bonding : Interacts with lysine or arginine residues in ATP-binding pockets (e.g., kinases).
- Steric Effects : Bulkier substituents (e.g., 4-methyl vs. 4-fluoro) modulate binding entropy. Methodology : Crystallize protein-ligand complexes or use SPR (surface plasmon resonance) for binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
